(R)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
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Overview
Description
®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-2-Amino-3-phenylpropanoic acid and tert-butyl dicarbonate.
Protection of Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions and protein engineering. Its structure allows it to mimic natural amino acids, making it useful in the design of peptide-based inhibitors.
Medicine
In pharmaceutical research, this compound is explored for its potential as a precursor to drug molecules. Its ability to be modified at multiple sites makes it a versatile intermediate in drug design.
Industry
In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which ®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it can interact with enzymes or receptors, mimicking natural substrates or inhibitors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
®-2-Amino-3-(4-aminophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-Amino-3-(4-((benzyloxycarbonyl)amino)phenyl)propanoic acid: Features a different protecting group, affecting its reactivity and stability.
Uniqueness
®-2-Amino-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is unique due to its combination of a chiral center and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications. Its specific stereochemistry and protecting group also influence its interactions in biological systems, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNAMRCSPROFV-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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